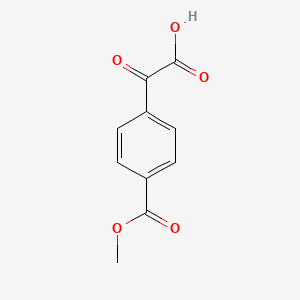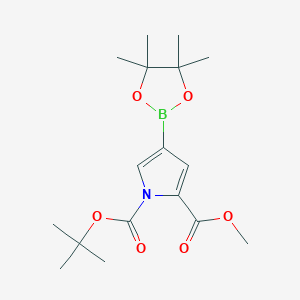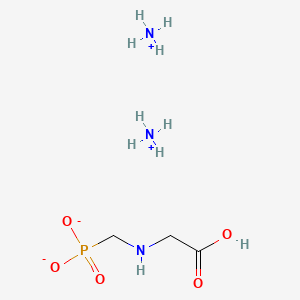
4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C8H6FNO2. It is a derivative of indolin-2-one, featuring a fluorine atom at the 4th position and a hydroxyl group at the 5th position.
Wirkmechanismus
Target of Action
The primary target of 4-fluoro-5-hydroxyindolin-2-one is platelets, which play a significant role in hemostasis and pose a risk for the development of various cardiovascular diseases . The compound interacts with these targets to modulate platelet functions and thrombus formation .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates phosphoproteins, thromboxane A2 generation, and integrin αIIbβ3 action . It also inhibits cytosolic phospholipase A2, mitogen-activated protein kinase p38, vasodilator-stimulated phosphoprotein, phosphoinositide 3-kinase, and Akt (protein kinase B) .
Pharmacokinetics
The related compound 5-hydroxyindolin-2-one is known to be absorbed within 30 minutes and fully metabolized within 6 hours . More research is needed to determine the ADME properties of 4-fluoro-5-hydroxyindolin-2-one and their impact on bioavailability.
Result of Action
The result of the action of 4-fluoro-5-hydroxyindolin-2-one is the inhibition of platelet aggregation, which is crucial in the prevention of thrombosis . By suppressing intracellular calcium concentration and inhibiting collagen-elevated thromboxane A2 production and integrin αIIbβ3 action, the compound can potentially prevent thrombosis-mediated diseases .
Biochemische Analyse
Biochemical Properties
4-Fluoro-5-hydroxyindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thromboxane A2 production and regulate phosphoproteins such as inositol 1, 4, 5-triphosphate receptor I and extracellular signal-regulated kinase . These interactions suggest that 4-Fluoro-5-hydroxyindolin-2-one may have potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.
Cellular Effects
The effects of 4-Fluoro-5-hydroxyindolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit human platelet aggregation without cytotoxicity, suppress intracellular calcium concentration, and regulate the action of integrin αIIbβ3 . These effects highlight its potential in modulating platelet functions and preventing thrombus formation.
Molecular Mechanism
At the molecular level, 4-Fluoro-5-hydroxyindolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits thromboxane A2 production by regulating cytosolic phospholipase A2, mitogen-activated protein kinase p38, vasodilator-stimulated phosphoprotein, phosphoinositide 3-kinase, and protein kinase B . These molecular interactions underscore its potential as a therapeutic agent in cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-5-hydroxyindolin-2-one change over time. Studies have shown that it remains stable and effective in inhibiting platelet aggregation over extended periods
Dosage Effects in Animal Models
The effects of 4-Fluoro-5-hydroxyindolin-2-one vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without causing cytotoxicity
Metabolic Pathways
4-Fluoro-5-hydroxyindolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and distribution within the body. For instance, it has been shown to upregulate cytochrome P450 enzymes such as CYP1A2 and CYP2A5, which play a crucial role in its metabolism . These interactions highlight its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Fluoro-5-hydroxyindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to cross the blood-brain barrier and accumulate in the brain, liver, plasma, and intestines . These findings suggest that it can be effectively transported and distributed within the body, potentially influencing various physiological processes.
Subcellular Localization
The subcellular localization of 4-Fluoro-5-hydroxyindolin-2-one plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the endoplasmic reticulum and regulate intracellular calcium concentration . These findings highlight its potential in modulating cellular functions at the subcellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to a reduction cyclization reaction using iron powder or palladium/carbon to obtain the target compound . Another method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .
Industrial Production Methods
The industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of readily available raw materials and mild reaction conditions makes these methods suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-fluoro-5-oxoindolin-2-one, while reduction can produce 4-fluoro-5-aminoindolin-2-one .
Wissenschaftliche Forschungsanwendungen
4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Vergleich Mit ähnlichen Verbindungen
4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
3-Hydroxyindolin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Hydroxyindolin-2-one: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.
4-Fluoroindolin-2-one:
The uniqueness of this compound lies in the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties and broaden its range of applications.
Eigenschaften
IUPAC Name |
4-fluoro-5-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYHKRLBOJOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948553-68-2 | |
| Record name | 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)





![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)





